molecular formula C18H22FNO4S B11504571 N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide

N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide

Cat. No.: B11504571
M. Wt: 367.4 g/mol
InChI Key: PDALUUADZJKWTM-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a fluorobenzenesulfonamide group attached to a diethoxyphenyl ethyl chain, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethyl Chain: The ethyl chain is synthesized by reacting 3,4-diethoxybenzaldehyde with an appropriate ethylating agent under basic conditions.

    Sulfonamide Formation: The resulting ethyl chain is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt bacterial folic acid synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The fluorine atom also adds to its distinct properties, potentially enhancing its stability and interaction with biological targets.

Properties

Molecular Formula

C18H22FNO4S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C18H22FNO4S/c1-3-23-17-10-5-14(13-18(17)24-4-2)11-12-20-25(21,22)16-8-6-15(19)7-9-16/h5-10,13,20H,3-4,11-12H2,1-2H3

InChI Key

PDALUUADZJKWTM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)F)OCC

Origin of Product

United States

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